N-(2-morpholin-4-ylethyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide
Description
Properties
IUPAC Name |
N-(2-morpholin-4-ylethyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N4O4/c28-21(26-9-4-1-5-10-26)17-27-16-19(18-6-2-3-7-20(18)27)22(29)23(30)24-8-11-25-12-14-31-15-13-25/h2-3,6-7,16H,1,4-5,8-15,17H2,(H,24,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBOTXTDTXPWFRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)C(=O)C(=O)NCCN4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of N-(2-morpholin-4-ylethyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide is the D1 protein of photosystem-II (PS-II) in Phalaris minor, a major weed of wheat crop. This protein plays a crucial role in the photosynthesis process, which is vital for the survival and growth of the plant.
Mode of Action
This compound interacts with the D1 protein of photosystem-II (PS-II) by binding at the Q B binding site. This binding blocks the electron transfer in photosynthesis, thereby inhibiting the process.
Biochemical Pathways
The inhibition of photosynthesis by this compound affects the energy production in the plant cells, leading to their death. This results in the effective control of the weed population in the wheat crop fields.
Pharmacokinetics
The compound has shown comparable activity to the reference herbicide (isoproturon) against phalaris minor, suggesting that it has sufficient bioavailability to exert its herbicidal effect.
Result of Action
The result of the action of this compound is the death of the Phalaris minor plants due to the inhibition of photosynthesis. This leads to the effective control of the weed population in the wheat crop fields.
Biological Activity
N-(2-morpholin-4-ylethyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including its mechanisms of action, pharmacological properties, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a morpholine and piperidine moiety, contributing to its unique pharmacological profile. Its molecular formula is , with a molecular weight of approximately 364.42 g/mol. The structural components include:
- Morpholine Group : Enhances solubility and bioavailability.
- Indole Moiety : Associated with various biological activities including anti-cancer properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Research indicates that similar compounds often exhibit:
- Enzyme Inhibition : Compounds with indole structures have been shown to inhibit various enzymes, impacting cellular pathways.
- Receptor Binding : The morpholine and piperidine groups may facilitate binding to neurotransmitter receptors, potentially influencing neurological activity.
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of compounds structurally similar to this compound. For instance, derivatives have been tested against Gram-positive and Gram-negative bacteria, showing varying degrees of inhibition.
| Compound Name | Target Bacteria | Inhibition Zone (mm) |
|---|---|---|
| Compound A | E. coli | 15 |
| Compound B | S. aureus | 20 |
| Compound C | P. mirabilis | 18 |
Anticancer Activity
There is emerging evidence suggesting that compounds with similar structural features may exhibit anticancer properties by inducing apoptosis in cancer cells. For example, studies have shown:
- Cell Line Testing : Compounds were tested on various cancer cell lines, including breast and lung cancer cells.
- Mechanism of Action : Induction of apoptosis through mitochondrial pathways has been observed.
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various morpholine derivatives, including N-(2-morpholin-4-ylethyl)-2-oxo derivatives against resistant strains of bacteria. Results indicated significant activity against Staphylococcus aureus, showcasing the compound's potential as an antimicrobial agent .
Study 2: Anticancer Potential
Another investigation focused on the anticancer effects of indole-based compounds in vitro. The study reported that compounds similar to N-(2-morpholin-4-ylethyl)-2-oxo exhibited cytotoxic effects on human cancer cell lines by disrupting cell cycle progression .
Comparison with Similar Compounds
N-(4-chlorophenyl)-2-({1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}sulfanyl)acetamide
2-(4-Acetyl-6,6-dimethyl-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide
- Molecular Weight : 347 (M+H)
- Key Features : Contains a 4-isopropylphenyl group and acetylated morpholin-2-one core.
- Activity : Demonstrated potent antifungal activity (MIC = 0.03–0.5 μg/mL against Candida spp.), suggesting the morpholin-2-one core is critical for antifungal efficacy .
Indole-3-yl Acetamide Derivatives
N-(4-Bromophenyl)-2-((5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)acetamide (Compound 26)
- Molecular Weight : ~450 (estimated)
- Key Features: Triazinoindole core with a bromophenyl substituent.
- Activity: No explicit data, but high purity (>95%) indicates synthetic feasibility for structure-activity relationship (SAR) studies .
N-(2-(1H-indol-3-yl)ethyl)-2-(2-fluoro-[1,1’-biphenyl]-4-yl)propanamide
- Molecular Weight : ~400 (estimated)
- Key Features : Fluoro-biphenyl group replaces the morpholine/piperidine systems.
- Activity : Fluorine’s electron-withdrawing effects may enhance membrane permeability compared to the target compound’s heterocycles .
Hybrid Scaffolds
2-{1-[(4-chlorophenyl)methyl]-1H-indol-3-yl}-2-oxo-N-(pyridin-4-yl)acetamide
- Molecular Weight : 406.3
- Key Features : 4-Chlorobenzyl and pyridinyl substituents.
- Activity : Pyridine’s hydrogen-bonding capacity could modulate target affinity differently than morpholine/piperidine .
Key Research Findings and Data Tables
Table 1. Structural and Functional Comparison of Selected Analogs
Critical Analysis of Structural Variations
Q & A
Q. Optimization Tips :
- Monitor reaction progress via TLC to adjust reagent equivalents.
- Use anhydrous conditions to avoid hydrolysis of morpholine/piperidine intermediates .
Advanced Synthesis: How can researchers address low yields during the acylation of morpholine intermediates?
Answer:
Low yields in acylation often stem from steric hindrance or incomplete activation . Strategies include:
- Double activation : Use coupling agents like HATU with DIPEA to enhance reactivity of carboxylic acid intermediates .
- Temperature control : Stirring at 0°C during acyl chloride formation reduces side reactions .
- Reagent stoichiometry : Excess acyl chloride (1.5–2 eq.) with gradual addition improves conversion .
Data Insight : In , repeating Na₂CO₃ and acetyl chloride addition increased yield from 40% to 58%.
Basic Characterization: Which spectroscopic methods are essential for confirming the compound’s structure?
Answer:
- ¹H/¹³C NMR : Key signals include morpholine protons (δ 3.3–4.1 ppm), indole aromatic protons (δ 7.1–7.7 ppm), and carbonyl carbons (δ 168–170 ppm) .
- Mass Spectrometry : ESI/APCI(+) confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 347) .
- X-ray Crystallography : Resolves stereochemistry of the indole-piperidine moiety .
Example : In -ADEQUATE NMR confirmed spatial proximity of indole and acetamide groups.
Advanced Analytical: How to resolve discrepancies in NMR data interpretation for complex intermediates?
Answer:
- 2D NMR : Use HSQC and HMBC to assign overlapping signals (e.g., morpholine vs. piperidine protons) .
- Variable Temperature NMR : Reduces signal broadening caused by conformational exchange in morpholine rings .
- Comparative Analysis : Cross-reference with analogs (e.g., substituent effects on chemical shifts in vs. 9).
Bioactivity Evaluation: How to design in vitro assays to assess antifungal activity?
Answer:
- Strain Selection : Test against Candida albicans and Aspergillus fumigatus using CLSI guidelines .
- MIC Determination : Use broth microdilution (0.5–64 µg/mL) with amphotericin B as a positive control .
- Mechanistic Studies : Perform ergosterol binding assays or measure reactive oxygen species (ROS) to identify antifungal targets .
Data from : Derivatives showed MIC₉₀ values of 4–16 µg/mL against C. albicans.
Mechanistic Studies: What computational methods predict interactions with biological targets?
Answer:
- Molecular Docking : Use AutoDock Vina to model binding to fungal CYP51 or tubulin (based on indole-acetamide scaffolds) .
- MD Simulations : Assess stability of ligand-protein complexes (e.g., 100 ns simulations in GROMACS) .
- QSAR Models : Correlate substituent electronegativity (e.g., morpholine vs. piperidine) with bioactivity .
Data Contradictions: How to analyze conflicting bioactivity results across studies?
Answer:
- Source Evaluation : Verify strain-specific resistance (e.g., C. albicans vs. C. glabrata) and assay protocols .
- Structural Comparisons : Check for substituent variations (e.g., 4-isopropylphenyl vs. 4-fluorophenyl) that alter logP and membrane permeability .
- Statistical Validation : Use ANOVA to assess significance of differences in IC₅₀ values between studies.
Advanced Purification: What chromatographic techniques improve purity of polar intermediates?
Answer:
- Reverse-Phase HPLC : Use C18 columns with acetonitrile/water gradients (5–95% over 30 min) for polar acetamides .
- Ion-Pair Chromatography : Add 0.1% TFA to resolve charged morpholine derivatives .
- Preparative TLC : Optimize mobile phase (e.g., CH₂Cl₂:MeOH 9:1) for small-scale purification .
Yield Data : achieved 58% yield after silica gel chromatography and recrystallization.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
